molecular formula C17H19N5 B12163425 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane

1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane

Cat. No.: B12163425
M. Wt: 293.4 g/mol
InChI Key: JQSOPXUPBGHWDP-UHFFFAOYSA-N
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Description

1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane is a pyrazolo[3,4-d]pyrimidine derivative featuring a seven-membered azepane ring attached at the 4-position of the pyrimidine core. This compound belongs to a broader class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

4-(azepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19N5/c1-2-7-11-21(10-6-1)16-15-12-20-22(17(15)19-13-18-16)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2

InChI Key

JQSOPXUPBGHWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the azepane ring through a cyclization reaction involving suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several promising biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:

  • Anticancer Activity :
    • Studies have demonstrated that compounds similar to 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane exhibit potent anticancer properties. For instance, certain derivatives have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in cancer progression .
  • Antiviral Properties :
    • Pyrazolo[3,4-d]pyrimidines have been reported to possess antiviral activities. Research indicates that these compounds can interfere with viral replication mechanisms, making them potential candidates for antiviral drug development .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored in several studies. These compounds may inhibit inflammatory pathways and cytokine production, providing therapeutic options for inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study examining the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests a strong potential for these compounds as lead structures in anticancer drug development.

Case Study 2: Antiviral Mechanism Investigation

Research investigating the antiviral mechanisms of pyrazolo[3,4-d]pyrimidines revealed that these compounds could inhibit viral polymerases and proteases, critical enzymes for viral replication. The study highlighted the need for further exploration into their structure-activity relationships to enhance efficacy.

Mechanism of Action

The mechanism of action of 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, it prevents their normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinases can result in reduced tumor growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • The azepane ring’s larger size and flexibility may improve membrane permeability compared to piperidine derivatives but could reduce metabolic stability .
  • Piperidine analogs, such as those reported by Kim et al., demonstrate mitochondrial permeability and TRAP1 inhibitory activity in cancer models, suggesting that azepane derivatives might require optimization for similar targets .

Anti-Inflammatory Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds like N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides (e.g., 63a and 63b) exhibit potent anti-inflammatory effects by suppressing NF-κB, MAPK phosphorylation, and pro-inflammatory cytokines (TNF-α, IL-6) .

Comparison of Anti-Inflammatory Mechanisms :

Compound Class Key Modifications Mechanism of Action Efficacy (IC50/Inhibition %) References
Benzamide derivatives (63a, 63b) N-substituted benzamide groups NF-κB/MAPK inhibition; cytokine suppression IC50: <1 µM (NO production)
Azepane derivative Azepane ring Not yet reported N/A

Anticancer Activity: TRAP1 and Mitochondrial Targeting

Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (e.g., mitochondrial TRAP1 inhibitors) show in vivo efficacy in xenograft models by disrupting mitochondrial integrity and inducing apoptosis . The azepane derivative’s larger ring may affect mitochondrial permeability compared to piperidine-based analogs. For example:

  • Pyrazolo[3,4-d]pyrimidine-6-amine : Demonstrated high plasma stability and TRAP1 inhibition (IC50: ~50 nM) .

Substituent Effects on Pharmacokinetics

The introduction of functional groups, such as carboxylate esters (e.g., 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylate), enhances solubility and bioavailability .

Biological Activity

1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

  • Chemical Formula : C16H17N5
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 23000-46-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly regarding its potential as an anti-cancer agent and its effects on apoptosis.

Anticancer Activity

Research has indicated that compounds related to the pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]quinolin-4-amines have shown significant activity against various cancer cell lines with EC50 values ranging from 30 to 700 nM . This suggests that the pyrazolo core may contribute to the compound's ability to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl and azepane rings in enhancing biological activity. Variations in these substituents can lead to significant differences in potency against cancer cells. For example, modifications at the 5-position of the pyrazole ring have been shown to affect the compound's efficacy .

Case Studies

  • Apoptosis Induction : A study demonstrated that related compounds induced apoptosis in cancer cells through caspase activation, highlighting a mechanism by which these compounds exert their anticancer effects .
  • Antimicrobial Properties : Research into similar pyrazole derivatives has revealed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using a well diffusion method, showing varying degrees of inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionEC50 / MIC Values
AnticancerInduces apoptosis in cancer cells30 - 700 nM
AntimicrobialEffective against E. coli, S. aureusMIC ranging from 62.5 μg/mL to >250 μg/mL
Anti-inflammatoryPotential as COX inhibitorsIC50 values < 70 μg/mL

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituent PositionObserved Activity
Compound A5-positionHigh anticancer activity
Compound B4-positionModerate antimicrobial activity
Compound CUnsubstitutedLow overall activity

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